molecular formula C6H10Ge2O7 B1678254 Propagermanium CAS No. 12758-40-6

Propagermanium

Número de catálogo B1678254
Número CAS: 12758-40-6
Peso molecular: 339.4 g/mol
Clave InChI: XEABSBMNTNXEJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propagermanium, also known by a variety of other names including bis(2-carboxyethylgermanium) sesquioxide and 2-carboxyethylgermasesquioxane, is an organometallic compound of germanium . It is a polymeric compound with the formula ((HOOCCH 2 CH 2 Ge) 2 O 3) n . The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan . It is a water-soluble organogermanium compound used as raw material in nutritional supplements .


Synthesis Analysis

The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan . The compound displays low toxicity in studies with rats .


Molecular Structure Analysis

The structure of Propagermanium was analyzed using X-ray diffraction (XRD). Propagermanium has a polymeric ladder-shaped structure of a concatenated eight-membered ring composed of Ge-O bonds, which is clearly distinguished from the infinite sheet structure in RGe .


Chemical Reactions Analysis

A 36-year-old woman developed reactivation of Epstein-Barr virus (EBV) secondary to immune imbalance during treatment with propagermanium for chronic HBV infection .


Physical And Chemical Properties Analysis

Propagermanium has a polymeric ladder-shaped structure of a concatenated eight-membered ring composed of Ge-O bonds . Moreover, we observed temperature or moisture-dependent transformations among these compounds using powder XRD . For instance, Propagermanium was easily dissolved in water, and transformed to RGe by exposure to water vapor, but transformed into another straight-chain structure when exposed to aqueous solution .

Direcciones Futuras

Although the treatment with Propagermanium was generally well tolerated, the dosage of 30 mg/d for 12 months did not reduce albuminuria when used in addition to usual care in patients with type 2 diabetes and nephropathy . Efficacy of Propagermanium should be verified in future definitive trials .

Propiedades

IUPAC Name

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEABSBMNTNXEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Ge2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065316
Record name Carboxyethylgermanium sesquioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis (2-Carboxyethylgermanium)sesquioxide

CAS RN

12758-40-6, 126595-07-1
Record name Carboxyethylgermanium sesquioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12758-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propagermanium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126595-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propagermanium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12758-40-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carboxyethylgermanium sesquioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propagermanium
Reactant of Route 2
Propagermanium
Reactant of Route 3
Propagermanium
Reactant of Route 4
Propagermanium
Reactant of Route 5
Propagermanium
Reactant of Route 6
Propagermanium

Q & A

Q1: What is the primary molecular target of propagermanium?

A1: Propagermanium primarily targets the C-C chemokine receptor type 2 (CCR2). [, ] This receptor plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.

Q2: How does propagermanium affect the CCL2/CCR2 signaling pathway?

A2: Propagermanium acts as an inhibitor of CCR2 function. [, , , ] By blocking this receptor, propagermanium disrupts the signaling cascade initiated by its ligand, monocyte chemoattractant protein-1 (CCL2/MCP-1). [, , ]

Q3: What are the downstream effects of propagermanium's inhibition of the CCL2/CCR2 pathway?

A3: Inhibition of the CCL2/CCR2 pathway by propagermanium leads to a decrease in the migration of monocytes and macrophages to sites of inflammation. [, , , , , , ] This reduction in immune cell infiltration has been shown to ameliorate various inflammatory conditions. [, , , , , , , , , , ]

Q4: Does propagermanium have any effects on immune cells beyond CCR2 inhibition?

A4: Yes, research suggests propagermanium may also induce natural killer (NK) cell maturation, potentially enhancing anti-tumor activity. [] Additionally, it has been shown to stimulate interleukin 2 (IL-2) production in mouse spleen cells. []

Q5: What is the molecular formula of propagermanium?

A5: The molecular formula of propagermanium is (C3H5GeO3.5)n. []

Q6: How is propagermanium structurally distinct from repagermanium?

A6: While both share the same essential formula, propagermanium possesses a polymeric ladder-shaped structure with concatenated eight-membered rings composed of Ge-O bonds. [] This differs from the infinite sheet structure observed in repagermanium (RGe, Ge-132, poly-trans-[(2-carboxyethyl) germasesquioxane], (C18H30Ge6O21)n).

Q7: How does propagermanium's structure influence its properties?

A7: The unique polymeric structure of propagermanium contributes to its distinct stability and solubility profiles compared to repagermanium. [] Propagermanium readily dissolves in water, while exposure to water vapor can lead to its transformation into repagermanium. []

Q8: Does the available research indicate any catalytic properties of propagermanium?

A8: The provided research does not delve into the catalytic properties of propagermanium. Its primary focus lies in its pharmacological activity as an immunomodulator.

Q9: Are there any computational chemistry studies related to propagermanium?

A10: While the provided research papers do not describe specific computational studies on propagermanium, they highlight the need for further investigation into its structure-activity relationships. [, ]

Q10: Are there specific formulation strategies to enhance propagermanium's stability or bioavailability?

A10: The research primarily focuses on propagermanium's pharmacological activity and does not discuss detailed formulation strategies.

Q11: What are the SHE regulations regarding the use and handling of propagermanium?

A11: The provided research primarily focuses on propagermanium's pharmacological effects and does not discuss SHE regulations in detail.

Q12: What in vitro models have been used to study the efficacy of propagermanium?

A15: In vitro studies have utilized cell lines such as human monocytic THP-1 cells to investigate the inhibitory effects of propagermanium on MCP-1-induced monocyte migration. [, ]

Q13: What animal models have been employed to assess the efficacy of propagermanium?

A16: Various animal models have been used, including mice, rats, rabbits, and pigs, to investigate the effects of propagermanium on conditions such as liver injury, atherosclerosis, and diabetes. [, , , , , , , , , , , , , , ]

Q14: Have clinical trials been conducted with propagermanium?

A17: Yes, clinical trials have been conducted to evaluate the efficacy and safety of propagermanium in patients with chronic hepatitis B, multiple myeloma, breast cancer, type 2 diabetes with nephropathy, and refractory cancers. [, , , , ]

Q15: Are there known mechanisms of resistance to propagermanium?

A15: The provided research does not specifically address resistance mechanisms to propagermanium. Further research is needed to explore this aspect.

Q16: Are there any long-term toxicity concerns associated with propagermanium?

A16: While short-term use of propagermanium appears safe, long-term toxicity studies are limited.

Q17: Are there specific drug delivery strategies being explored for propagermanium?

A17: The provided research primarily focuses on the pharmacological effects of propagermanium and does not delve into specific drug delivery strategies.

Q18: Have any biomarkers been identified for predicting propagermanium's efficacy or monitoring treatment response?

A22: One study suggests an inverse correlation between FBXW7 mRNA levels in blood and serum concentrations of CCL2 and interleukin (IL)-6 after propagermanium administration in breast cancer patients. [] This finding aligns with previous mouse model observations and highlights potential biomarkers for monitoring treatment response.

Q19: What analytical techniques are commonly employed for the characterization and quantification of propagermanium?

A23: High-performance liquid chromatography (HPLC) is a widely used technique for propagermanium analysis, employed for stability studies and solubility assays. [, ] Additionally, UV spectrometry is utilized to determine germanium content in propagermanium samples after digestion. []

Q20: Has the environmental impact of propagermanium been assessed?

A20: The provided research does not specifically address the environmental impact of propagermanium.

Q21: What factors influence the dissolution and solubility of propagermanium?

A25: pH significantly influences the solubility of propagermanium. Studies show that its solubility increases with increasing pH in the range of 3.0-3.6. []

Q22: Are the analytical methods used for propagermanium analysis validated?

A26: Yes, HPLC methods used for propagermanium analysis have undergone validation procedures, ensuring accuracy, precision, and linearity, meeting the requirements for quantitative analysis. []

Q23: Does propagermanium induce any significant immunological responses beyond its known effects on CCR2?

A28: While propagermanium's primary mechanism involves CCR2 inhibition, research suggests it may also influence other aspects of the immune system. This includes potential stimulation of IL-2 production and induction of NK cell maturation, highlighting the need for further investigation into its broader immunological effects. [, ]

Q24: Does propagermanium interact with drug transporters?

A24: The provided research primarily focuses on propagermanium's interaction with CCR2 and its downstream effects. Detailed information on drug-transporter interactions is not explicitly addressed.

Q25: Does propagermanium induce or inhibit drug-metabolizing enzymes?

A25: Specific details about the impact of propagermanium on drug-metabolizing enzymes are not available in the provided research.

Q26: What is known about the biocompatibility and biodegradability of propagermanium?

A26: The provided research does not provide detailed information on the biocompatibility or biodegradability of propagermanium.

Q27: Are there alternative compounds with similar pharmacological profiles to propagermanium?

A32: Several other CCR2 antagonists are being investigated as potential therapeutic agents, including CNTO888 (Carlumab), MLN1202 (plozalizumab), and CCX872-B. [] Comparing their efficacy and safety profiles with propagermanium requires further research.

Q28: Are there established protocols for the recycling and waste management of propagermanium?

A28: The provided research does not discuss specific protocols for the recycling and waste management of propagermanium.

Q29: What research infrastructure and resources are crucial for advancing our understanding of propagermanium?

A29: Further research on propagermanium would benefit from access to:

    Q30: What are the key milestones in the research and development of propagermanium?

    A30: Key milestones include:

    • Discovery of propagermanium's immunostimulatory and antiviral properties. []
    • Identification of CCR2 as its primary molecular target. []
    • Clinical trials exploring its therapeutic potential in various diseases, including chronic hepatitis B, multiple myeloma, and refractory cancers. [, , ]

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.